1-[2-(2-nitrophenoxy)ethyl]pyrrolidine
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Overview
Description
1-[2-(2-nitrophenoxy)ethyl]pyrrolidine, also known as NPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. NPEP belongs to the class of pyrrolidine compounds and is synthesized through a specific method.
Mechanism of Action
1-[2-(2-nitrophenoxy)ethyl]pyrrolidine acts as a selective inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors results in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One of the significant effects of this compound is the increase in dopamine levels in the brain, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors results in various physiological effects such as increased locomotor activity, improved cognitive function, and enhanced reward processing.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1-[2-(2-nitrophenoxy)ethyl]pyrrolidine in lab experiments is its selectivity towards DAT. This selectivity allows researchers to study the role of dopamine in various physiological and biochemical processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic in high concentrations, and researchers need to take necessary precautions while handling this compound.
Future Directions
There are various future directions for the use of 1-[2-(2-nitrophenoxy)ethyl]pyrrolidine in scientific research. One of the significant future directions is the potential application of this compound in the treatment of neurological disorders such as Parkinson's disease and ADHD. Further research is needed to understand the mechanism of action of this compound and its potential therapeutic effects. Additionally, this compound can also be used as a tool to study the role of dopamine in various physiological and biochemical processes. Further research is needed to explore the potential applications of this compound in various areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound acts as a selective inhibitor of DAT and has been shown to increase the levels of dopamine in the brain. This property of this compound has led to its potential application in the treatment of various neurological disorders such as Parkinson's disease, ADHD, and addiction. Further research is needed to explore the potential applications of this compound in various areas of scientific research.
Synthesis Methods
1-[2-(2-nitrophenoxy)ethyl]pyrrolidine is synthesized through a multi-step process that involves the reaction of 2-nitrophenol with epichlorohydrin to form 2-(2-nitrophenoxy)propanol. This intermediate product is then reacted with pyrrolidine in the presence of a catalyst to form this compound. The purity of this compound can be improved through various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-[2-(2-nitrophenoxy)ethyl]pyrrolidine has been studied extensively for its potential applications in various areas of scientific research. One of the significant areas where this compound has shown promising results is in the field of neuroscience. This compound acts as a selective inhibitor of the dopamine transporter (DAT) and has been shown to increase the levels of dopamine in the brain. This property of this compound has led to its potential application in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Properties
IUPAC Name |
1-[2-(2-nitrophenoxy)ethyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-5-1-2-6-12(11)17-10-9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXRMDMMIIYPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198269 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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